molecular formula C21H37NO4 B12912511 7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid

7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid

Cat. No.: B12912511
M. Wt: 367.5 g/mol
InChI Key: GCIZVWOOUQVTSP-CCEZHUSRSA-N
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Description

7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a hydroxyl group, and a heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of an alkene precursor.

    Attachment of the Heptanoic Acid Chain: This step often involves esterification followed by hydrolysis to yield the final acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

Mechanism of Action

The mechanism of action of 7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups in its structure allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol
  • 4-({2-[(1S,2S,3R,4R)-3-[(1E)-3-hydroxynon-1-en-1-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]ethyl}sulfanyl)but-2-enoic acid

Uniqueness

7-(4-(3-Hydroxynon-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid is unique due to its combination of a pyrrolidine ring, a hydroxyl group, and a heptanoic acid chain

Properties

Molecular Formula

C21H37NO4

Molecular Weight

367.5 g/mol

IUPAC Name

7-[4-[(E)-3-hydroxynon-1-enyl]-1-methyl-2-oxopyrrolidin-3-yl]heptanoic acid

InChI

InChI=1S/C21H37NO4/c1-3-4-5-8-11-18(23)15-14-17-16-22(2)21(26)19(17)12-9-6-7-10-13-20(24)25/h14-15,17-19,23H,3-13,16H2,1-2H3,(H,24,25)/b15-14+

InChI Key

GCIZVWOOUQVTSP-CCEZHUSRSA-N

Isomeric SMILES

CCCCCCC(/C=C/C1CN(C(=O)C1CCCCCCC(=O)O)C)O

Canonical SMILES

CCCCCCC(C=CC1CN(C(=O)C1CCCCCCC(=O)O)C)O

Origin of Product

United States

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